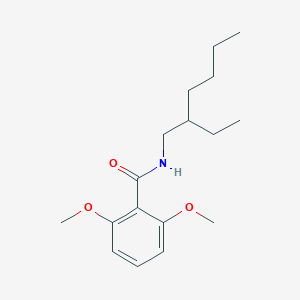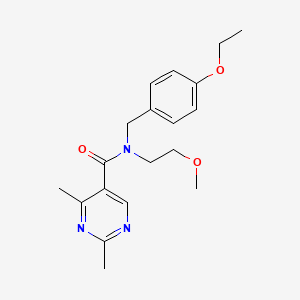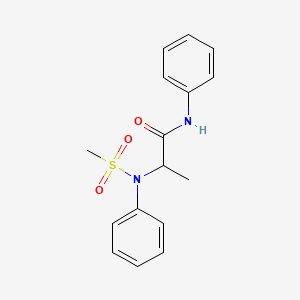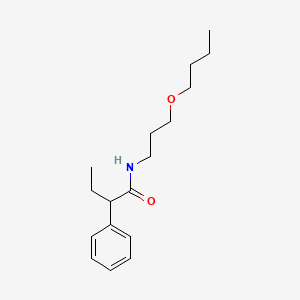![molecular formula C11H15N5O2S B3976996 N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B3976996.png)
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as MITO-Porter, is a novel drug delivery system that has attracted considerable attention in recent years. MITO-Porter is a cationic lipid-based carrier that is capable of delivering various types of nucleic acids, including siRNA, mRNA, and plasmid DNA, into cells with high efficiency and specificity.
Wirkmechanismus
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide involves the formation of a complex between the carrier and the nucleic acid cargo. The positively charged lipid component of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide interacts with the negatively charged nucleic acid, leading to the formation of a stable complex. The complex is then taken up by cells via endocytosis and is subsequently released into the cytoplasm. The nucleic acid cargo can then exert its biological effect, such as gene silencing or expression.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been shown to have minimal cytotoxicity and immunogenicity, making it a safe and effective gene delivery system. It has also been shown to have a high transfection efficiency, which is essential for achieving the desired biological effect. N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been used to deliver siRNA to silence oncogenes in cancer cells and to deliver mRNA to induce protein expression in stem cells. These studies have demonstrated the potential of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide as a therapeutic tool for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide include its high efficiency and specificity, its ability to deliver various types of nucleic acids, and its low cytotoxicity and immunogenicity. However, N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has some limitations, such as its relatively high cost compared to other gene delivery systems, its limited scalability, and its susceptibility to degradation in biological fluids. These limitations need to be addressed to fully realize the potential of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide as a therapeutic tool.
Zukünftige Richtungen
There are several future directions for the development of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide. One direction is to optimize the synthesis method to improve the yield and scalability of the carrier. Another direction is to develop new types of nucleic acid cargo that can be delivered by N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, such as circular RNA and long non-coding RNA. Additionally, the development of new formulations of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide that can improve its stability in biological fluids and enhance its targeting specificity is also a promising direction. Finally, the application of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide in clinical trials for gene therapy is an exciting future direction that has the potential to revolutionize the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been extensively used in scientific research as a gene delivery system. It has been shown to efficiently deliver siRNA, mRNA, and plasmid DNA into various types of cells, including cancer cells, primary cells, and stem cells. N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has also been used to deliver CRISPR/Cas9 components into cells for genome editing. The high efficiency and specificity of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide make it an ideal tool for studying gene function and developing gene therapies.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-4-8(19-11-14-12-6-16(11)3)10(17)13-9-5-7(2)18-15-9/h5-6,8H,4H2,1-3H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRBKKOFSATLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NN=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B3976917.png)
![1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)



![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976960.png)
![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3976973.png)


![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)
